molecular formula C16H18N4S B2723409 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 1023481-81-3

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B2723409
CAS No.: 1023481-81-3
M. Wt: 298.41
InChI Key: KUZXPPYNZTUSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a chemical compound with the molecular formula C16H18N4S and a molecular weight of 298.41 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20) .

Scientific Research Applications

Synthesis and Antiviral Activities

Research has demonstrated the potential of quinazolinone derivatives in combating various viruses. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave-assisted techniques showed significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV) (Selvam et al., 2007).

Antimicrobial and Antitumor Activity

Quinazoline derivatives have been found to exhibit high anti-monoamine oxidase and antitumor activities. This suggests their potential application in developing treatments for mood disorders and various cancers (Markosyan et al., 2015).

Green Chemistry Applications

The fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones represents an eco-friendly approach in the pharmaceutical industry. This method aligns with green chemistry principles by utilizing CO2, a greenhouse gas, as a raw material (Vessally et al., 2017).

Pharmaceutical Synthesis

Quinazolin-4(3H)-ones serve as key intermediates in synthesizing anticancer drugs like gefitinib and erlotinib, showcasing their significant role in drug development (Reddy et al., 2007).

Novel Antimalarial Leads

Stereoselective 2,3-disubstituted quinazoline-4(3H)-one derivatives have been identified as potent antimalarial leads, highlighting the role of quinazoline derivatives in combating malaria. This research shows promise for developing new antimalarial therapies (Patel et al., 2015).

Properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZXPPYNZTUSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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